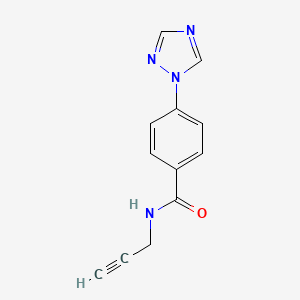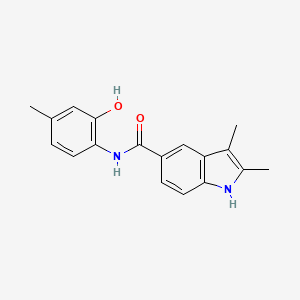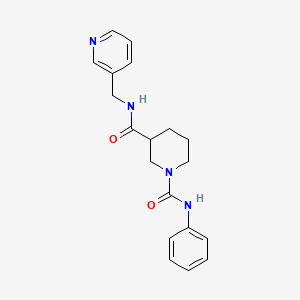
1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide is a compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as Compound 1 and is structurally classified as a piperidine derivative.
Mécanisme D'action
The exact mechanism of action of Compound 1 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, it has been shown to enhance the activity of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors. This results in an increase in chloride ion influx and hyperpolarization of the neuron, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have analgesic effects by modulating the activity of nociceptive neurons in the spinal cord. It has also been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Compound 1 is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA-A receptors in various physiological processes. Additionally, its relatively simple synthesis method makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on Compound 1. One area of interest is its potential use in the treatment of neurodegenerative disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential therapeutic applications in humans. Additionally, its potential as a novel analgesic and anti-inflammatory agent warrants further investigation. Finally, the development of more soluble derivatives of Compound 1 could improve its usefulness in experimental settings.
Méthodes De Synthèse
The synthesis of Compound 1 involves the reaction of 1-phenylpiperidine-4-carboxylic acid with thionyl chloride to form 1-phenylpiperidine-4-carbonyl chloride. This intermediate product is then reacted with 2-aminothiazole to form Compound 1. The yield of Compound 1 is typically around 50%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-14(19-15-17-8-10-23-15)12-5-4-9-20(11-12)16(22)18-13-6-2-1-3-7-13/h1-3,6-8,10,12H,4-5,9,11H2,(H,18,22)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGSJYUMOSKHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)



![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)



